molecular formula C18H21N3O B2407296 Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380098-30-4

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

Katalognummer B2407296
CAS-Nummer: 2380098-30-4
Molekulargewicht: 295.386
InChI-Schlüssel: OBNWWVJRQAXBEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been investigated in various scientific research studies. One such study by Li et al. (2019) reported that the compound inhibits PTP1B by binding to its active site and blocking its enzymatic activity. Another study by Zhang et al. (2020) reported that the compound inhibits the NLRP3 inflammasome by blocking its assembly and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various scientific research studies. One such study by Li et al. (2019) reported that the compound improves glucose tolerance and insulin sensitivity in obese mice by inhibiting PTP1B. Another study by Zhang et al. (2020) reported that the compound reduces the production of pro-inflammatory cytokines in macrophages by inhibiting the NLRP3 inflammasome.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages and limitations of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone for lab experiments have been investigated in various scientific research studies. One such study by Wang et al. (2019) reported that the compound is stable under various conditions and can be easily synthesized in large quantities. However, the study also reported that the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

The future directions for the research on Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone are numerous and varied. One such direction is the investigation of the compound's potential as a therapeutic agent for the treatment of diabetes and obesity, as reported by Li et al. (2019). Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, as reported by Zhang et al. (2020). Additionally, future research could focus on the optimization of the synthesis method for the compound, as well as the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
This compound is a chemical compound that has shown promising potential as a therapeutic agent in various scientific research studies. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesemethoden

The synthesis of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves a multi-step process that has been described in detail by various research studies. One such study by Wang et al. (2019) reported the synthesis of the compound through the reaction of 2-methylbenzimidazole with N-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propan-1-amine, followed by the reaction of the resulting product with 4-(dimethylamino)pyridine and 1,1'-carbonyldiimidazole.

Wissenschaftliche Forschungsanwendungen

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been investigated for its potential therapeutic applications in various scientific research studies. One such study by Li et al. (2019) reported the compound's potential as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of diabetes and obesity. Another study by Zhang et al. (2020) reported the compound's potential as a novel inhibitor of the NLRP3 inflammasome, which is a therapeutic target for the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-19-16-9-5-6-10-17(16)21(13)15-11-20(12-15)18(22)14-7-3-2-4-8-14/h2-3,5-6,9-10,14-15H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWWVJRQAXBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCC=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.